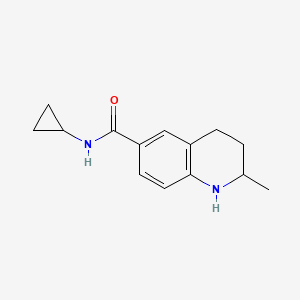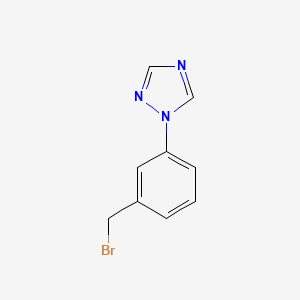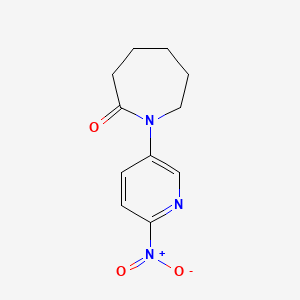
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides under mild to moderate heating conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR), which are crucial for cell cycle regulation and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the acetyl groups.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A related compound with a thieno ring fused to the isoquinoline core.
Uniqueness
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide is unique due to its specific acetyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .
Properties
CAS No. |
924633-50-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-13-5-3-4-11-6-7-15(10(2)17)8-12(11)13/h3-5H,6-8H2,1-2H3,(H,14,16) |
InChI Key |
OZVIQKPVRCFZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)




![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)

![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)





